Cas no 1804671-02-0 (3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile)

3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C10H5BrF6N2O/c11-4-5-3-6(9(12,13)14)7(1-2-18)19-8(5)20-10(15,16)17/h3H,1,4H2
- InChI Key: RABHSVDCZLAXGJ-UHFFFAOYSA-N
- SMILES: BrCC1=C(N=C(CC#N)C(C(F)(F)F)=C1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 376
- XLogP3: 3.5
- Topological Polar Surface Area: 45.9
3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080506-1g |
3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile |
1804671-02-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile Related Literature
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1. Back matter
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile
Introduction to 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1804671-02-0)
3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This compound, identified by the chemical abstracts service number CAS No. 1804671-02-0, is a pyridine derivative featuring a bromomethyl group, two trifluoromethyl groups, and a trifluoromethoxy substituent. These functional groups contribute to its remarkable chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of the bromomethyl group in the molecule allows for facile participation in nucleophilic substitution reactions, enabling the introduction of diverse functional moieties. This reactivity is particularly useful in constructing complex molecular architectures, which are often required in drug discovery programs. Additionally, the trifluoromethoxy and trifluoromethyl groups introduce electron-withdrawing effects and enhance lipophilicity, properties that are frequently sought after in lead compounds due to their potential impact on metabolic stability and binding affinity.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. Pyridine derivatives are ubiquitous scaffolds in drug design, owing to their ability to mimic heterocyclic motifs found in many biologically active compounds. The specific combination of substituents in 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile positions it as a promising building block for further derivatization.
In particular, the trifluoromethyl group is well-documented for its ability to improve pharmacokinetic profiles, including metabolic stability and oral bioavailability. This feature has been leveraged in numerous drug candidates, where its incorporation leads to enhanced pharmacological activity. The trifluoromethoxy group further complements these properties by contributing to molecular rigidity and electronic distribution, which can be critical for receptor binding.
The acetonitrile moiety at the 6-position of the pyridine ring adds another layer of functionality, providing a site for further chemical manipulation through nucleophilic addition or condensation reactions. This versatility makes 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile a valuable asset in synthetic chemistry, particularly for researchers exploring novel therapeutic pathways.
Recent studies have demonstrated the utility of this compound in the synthesis of kinase inhibitors, which are among the most extensively researched classes of drugs due to their role in treating cancers and inflammatory diseases. The bromomethyl group serves as an excellent handle for introducing pharmacophoric elements, while the electron-withdrawing trifluoromethyl and trifluoromethoxy groups help optimize binding interactions with target enzymes.
Another emerging area where this compound has shown promise is in the development of agrochemicals. Fluorinated pyridines are known for their enhanced pesticidal and herbicidal activities, making them attractive for crop protection applications. The structural features of 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile align well with these requirements, suggesting its potential use in designing next-generation agrochemicals with improved efficacy and environmental safety.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromomethyl group, followed by functional group interconversions to incorporate the trifluoromethoxy and trifluoromethyl substituents. The acetonitrile group is usually introduced during later stages of synthesis or as part of subsequent functionalization steps.
In terms of applications, researchers have utilized this compound to develop novel ligands for metal-organic frameworks (MOFs), which are gaining prominence due to their potential use in catalysis, gas storage, and separation technologies. The pyridine core provides coordination sites for metal ions, while the electron-deficient nature of the trifluorinated substituents enhances interactions with Lewis acidic centers.
The growing interest in fluorinated heterocycles has also spurred innovation in synthetic methodologies aimed at improving access to these valuable motifs. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful for constructing complex fluorinated pyridines like 3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile with high efficiency and selectivity.
Economic considerations also play a significant role in the adoption of this compound in industrial settings. While fluorinated compounds can be more expensive to produce due to the cost of fluorinating agents and reagents, their superior performance often justifies these expenses. As demand for high-quality intermediates grows, efforts are being made to optimize synthetic routes for greater cost-effectiveness without compromising yield or purity.
Future research directions may explore new applications for this compound beyond traditional pharmaceuticals and agrochemicals. For instance, its potential use in materials science has not been fully explored. Fluorinated pyridines could serve as precursors for advanced materials with unique electronic or optical properties, contributing to innovations in electronics and photonics.
In conclusion,3-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-acetonitrile (CAS No. 1804671-02-0) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on drug discovery, agrochemical development, and advanced materials. As research continues to uncover new applications and synthetic strategies for fluorinated pyridines,this compound will undoubtedly remain at the forefront of scientific innovation.
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